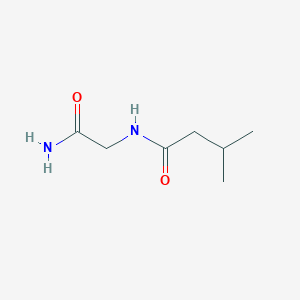
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- is an organic compound with the molecular formula C6H10N2O3 It is a derivative of butanamide, characterized by the presence of an amino group and a keto group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- typically involves the reaction of butanoic acid derivatives with amino acid derivatives under controlled conditions. One common method involves the use of butanoic acid and glycine derivatives, which react to form the desired compound through a series of condensation and reduction reactions. The reaction conditions often require the use of catalysts and specific temperature and pH ranges to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- is scaled up using similar synthetic routes but with modifications to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .
科学研究应用
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- involves its interaction with specific molecular targets and pathways.
属性
CAS 编号 |
241816-75-1 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
158.20 g/mol |
IUPAC 名称 |
N-(2-amino-2-oxoethyl)-3-methylbutanamide |
InChI |
InChI=1S/C7H14N2O2/c1-5(2)3-7(11)9-4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) |
InChI 键 |
WBBISFARYIBCGU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


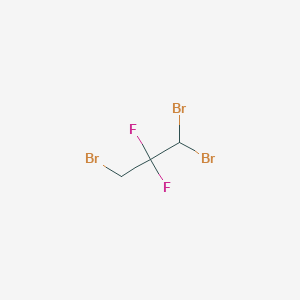
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
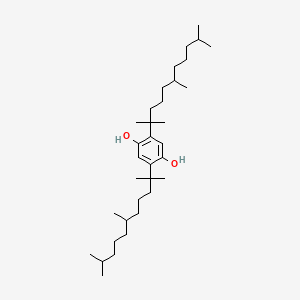
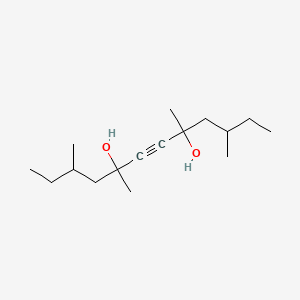

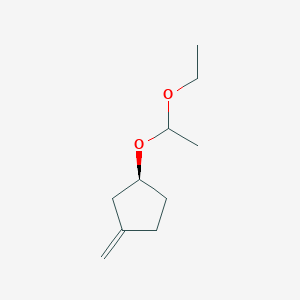
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
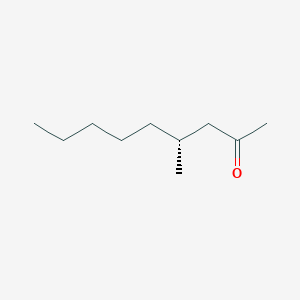
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
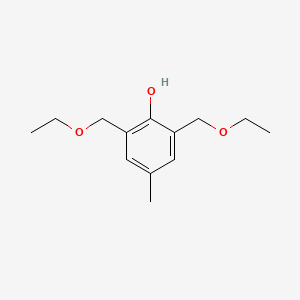
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
